1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of appropriate precursors under basic conditions . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylic acid moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block in the synthesis of various bioactive molecules . Its unique structure allows for the exploration of new chemical space in drug discovery.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities .
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity .
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors . The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their functional groups and biological activities.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group but have a different heterocyclic scaffold.
Uniqueness: 1-methyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct physicochemical properties and biological activities .
Properties
CAS No. |
2680533-94-0 |
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Molecular Formula |
C7H11ClF3NO2 |
Molecular Weight |
233.6 |
Purity |
95 |
Origin of Product |
United States |
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